molecular formula C21H25NO5 B1163479 Epicorynoxidine CAS No. 58000-48-9

Epicorynoxidine

Cat. No.: B1163479
CAS No.: 58000-48-9
M. Wt: 371.4 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Epicorynoxidine can be synthesized through the oxidation of tetrahydropalmatine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality . The reaction typically requires a solvent like acetic acid and is carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods: Industrial production of this compound involves the extraction of tetrahydropalmatine from Corydalis koidzumiana, followed by its chemical oxidation. The extraction process includes solvent extraction and purification steps to isolate tetrahydropalmatine, which is then subjected to oxidation under optimized conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Epicorynoxidine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to tetrahydropalmatine.

    Substitution: Substitution reactions can occur at the methoxy groups or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Higher N-oxide derivatives.

    Reduction: Tetrahydropalmatine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Epicorynoxidine has several scientific research applications:

Properties

IUPAC Name

(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEMUDHNCZHUKC-HTAPYJJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural difference between corynoxidine and epicorynoxidine?

A1: Both corynoxidine and this compound are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.

Q2: What is the known biological activity of this compound?

A2: While the provided abstracts do not directly address the biological activity of this compound, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that this compound, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.

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